molecular formula C16H14N2O5 B4558427 2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate

2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B4558427
M. Wt: 314.29 g/mol
InChI Key: CJJRAWROOCFKKA-UHFFFAOYSA-N
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Description

2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09027155 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Annulation Techniques

    A study by Zhu et al. (2003) introduced an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, demonstrating complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • Endothelin Receptor Antagonists

    Research by Tasker et al. (1997) has developed potent and selective non-benzodioxole-containing endothelin-A receptor antagonists. By exploring substitutions for the benzodioxole group, the study expanded the understanding of contributions towards binding affinity and receptor subtype selectivity (Tasker et al., 1997).

  • Heterocyclic System Synthesis

    Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. This work not only demonstrates the versatility of these compounds in creating novel structures but also hints at potential antimicrobial activities (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Biological Activity

  • Antitubercular Activity

    Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. One compound showed significant activity against multiple tests, including the MS GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay (Jeankumar et al., 2013).

  • Antimicrobial and Antioxidant Properties

    Bhoi et al. (2016) emphasized the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing a broad spectrum of potential biological applications (Bhoi, Borad, Pithawala, & Patel, 2016).

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-15(12-2-1-5-17-9-12)18-6-7-21-16(20)11-3-4-13-14(8-11)23-10-22-13/h1-5,8-9H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJRAWROOCFKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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